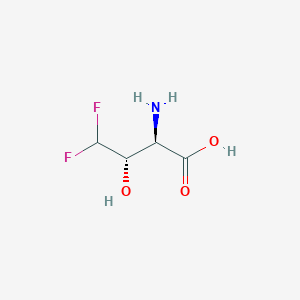
(2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is a chiral amino acid derivative It is characterized by the presence of two fluorine atoms at the 4th carbon and a hydroxyl group at the 3rd carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and selective fluorination reactions. For instance, starting from a chiral precursor, selective fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can undergo substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
(2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes or receptors due to the unique electronic properties of fluorine. This can lead to inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
(2R,3S)-Isocitric acid: Another chiral compound with similar structural features but different functional groups.
(2R,3S)-cis-coutaric acid: A cinnamate ester with similar stereochemistry but different chemical properties.
Uniqueness
(2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is unique due to the presence of both amino and difluoro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atoms enhance its stability and binding affinity, making it a valuable compound in various applications.
属性
分子式 |
C4H7F2NO3 |
|---|---|
分子量 |
155.10 g/mol |
IUPAC 名称 |
(2R,3S)-2-amino-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-3(6)2(8)1(7)4(9)10/h1-3,8H,7H2,(H,9,10)/t1-,2+/m1/s1 |
InChI 键 |
JAOZCNCICCFCIX-NCGGTJAESA-N |
手性 SMILES |
[C@H]([C@H](C(=O)O)N)(C(F)F)O |
规范 SMILES |
C(C(C(=O)O)N)(C(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid](/img/structure/B13091196.png)
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
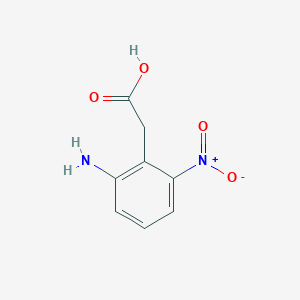
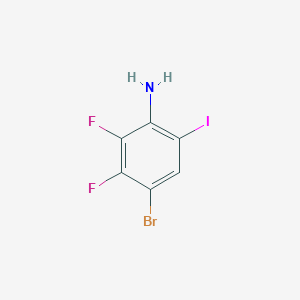

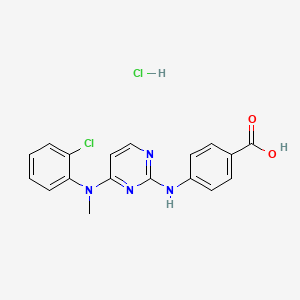
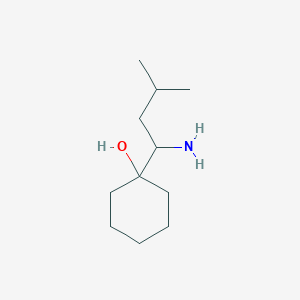
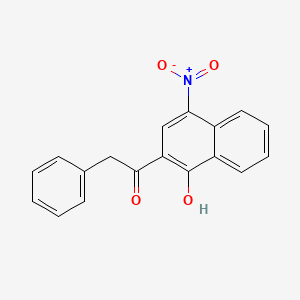

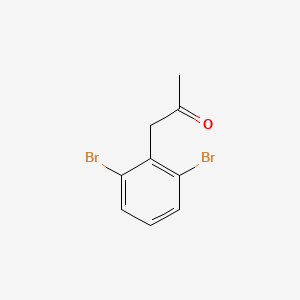
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
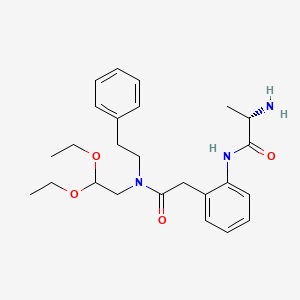
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)
